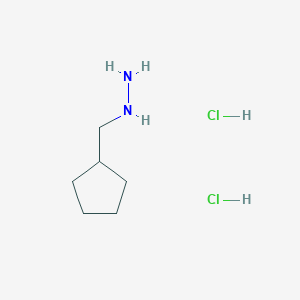

1-(Cyclopentylmethyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality 1-(Cyclopentylmethyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentylmethyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYQEHOOYXDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals

CAS Number: 1172489-30-3[1]

Introduction: The Strategic Importance of Substituted Hydrazines in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. Among these, the hydrazine moiety, particularly in its substituted forms, serves as a versatile and powerful building block. 1-(Cyclopentylmethyl)hydrazine dihydrochloride is a prime example of such a reagent, offering a unique combination of a lipophilic cyclopentylmethyl group and a reactive hydrazine functional group. This guide provides a comprehensive technical overview of 1-(Cyclopentylmethyl)hydrazine dihydrochloride, from its synthesis and characterization to its application in the generation of novel bioactive molecules, with a particular focus on the synthesis of pyrazole derivatives.

The true value of 1-(Cyclopentylmethyl)hydrazine lies in its ability to introduce the cyclopentylmethyl moiety into a target molecule. This group can enhance metabolic stability, improve binding affinity to protein targets, and favorably modulate the pharmacokinetic properties of a drug candidate. The hydrazine functionality, in turn, is a key reactive handle for the construction of various heterocyclic systems, most notably pyrazoles, which are a cornerstone of many approved pharmaceuticals.

Synthesis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride: A Detailed Protocol

The most direct and efficient method for the synthesis of 1-(Cyclopentylmethyl)hydrazine is through the reductive amination of cyclopentanecarboxaldehyde with hydrazine. This well-established transformation involves the initial formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine. The dihydrochloride salt is subsequently formed by treatment with hydrochloric acid, which enhances the stability and handling of the final product.

Experimental Protocol: Reductive Amination of Cyclopentanecarboxaldehyde

Materials:

-

Cyclopentanecarboxaldehyde

-

Hydrazine hydrate

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like α-picoline-borane[2]

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanecarboxaldehyde (1.0 equivalent) in methanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature. The formation of the cyclopentanecarboxaldehyde hydrazone can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction of the Hydrazone:

-

Once the hydrazone formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 by the dropwise addition of a mild acid (e.g., acetic acid) if necessary.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reduction by TLC or GC-MS until the hydrazone is consumed.

-

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Cyclopentylmethyl)hydrazine as an oil.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the crude 1-(Cyclopentylmethyl)hydrazine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid (2.2 equivalents) in the same solvent dropwise with vigorous stirring.

-

A white precipitate of 1-(Cyclopentylmethyl)hydrazine dihydrochloride will form.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-(Cyclopentylmethyl)hydrazine dihydrochloride is essential for its effective use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1172489-30-3 | [1] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | Santa Cruz Biotechnology |

| Molecular Weight | 187.11 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[3] | [3] |

Spectroscopic Data:

While experimental spectra are proprietary to suppliers, a general analysis of the expected ¹H NMR spectrum is provided below. Researchers should obtain a certificate of analysis with the actual spectrum from their supplier.

-

¹H NMR (DMSO-d₆, 400 MHz) - Expected Signals:

-

δ ~10.0-11.0 ppm (broad singlet, 3H): This signal corresponds to the three protons of the hydrazinium ion (-NH-NH₃⁺).

-

δ ~3.0-3.2 ppm (doublet, 2H): These are the protons of the methylene group (-CH₂-) attached to the hydrazine nitrogen.

-

δ ~1.0-2.0 ppm (multiplet, 9H): This complex multiplet arises from the protons of the cyclopentyl ring.

-

Application in Drug Discovery: Synthesis of Bioactive Pyrazoles

The primary application of 1-(Cyclopentylmethyl)hydrazine dihydrochloride in drug discovery is as a key building block for the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals due to their diverse biological activities.[4][5]

The general synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The use of a substituted hydrazine, such as 1-(Cyclopentylmethyl)hydrazine, allows for the introduction of a specific substituent at the N1 position of the pyrazole ring, which is crucial for tuning the pharmacological properties of the resulting molecule.

General Protocol: Synthesis of 1-(Cyclopentylmethyl)-3,5-disubstituted Pyrazoles

Materials:

-

1-(Cyclopentylmethyl)hydrazine dihydrochloride

-

A 1,3-dicarbonyl compound (e.g., acetylacetone for a 3,5-dimethylpyrazole)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Base (e.g., sodium acetate, triethylamine) if starting from the dihydrochloride salt

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

-

Add 1-(Cyclopentylmethyl)hydrazine dihydrochloride (1.0 equivalent) and a base (2.0 equivalents) to neutralize the hydrochloride salt.

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(Cyclopentylmethyl)-3,5-disubstituted pyrazole.

-

Diagram of Pyrazole Synthesis:

Caption: General reaction scheme for the synthesis of pyrazoles.

Safety and Handling

Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Skin: Immediately wash the affected area with plenty of soap and water.

-

Eyes: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion: A Versatile Reagent for Advancing Medicinal Chemistry

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with its utility in constructing diverse libraries of pyrazole-based compounds, makes it an important tool in the quest for novel therapeutics. The cyclopentylmethyl moiety offers a unique structural element for optimizing the drug-like properties of lead compounds. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this compound to accelerate their drug discovery programs.

References

-

Organic Chemistry Portal. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Retrieved from [Link]

-

MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). Retrieved from [Link]

-

NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]

- Google Patents. (n.d.). CN106543026A - A kind of preparation method of methyl hydrazine.

-

PubChem. (n.d.). (3-Methylcyclopentyl)hydrazine dihydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

- 1. 1172489-30-3|(Cyclopentylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]

- 3. Buy (Cyclobutylmethyl)hydrazine dihydrochloride | 1246748-00-4 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(Cyclopentylmethyl)hydrazine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field of drug development, emphasizing chemical logic, experimental robustness, and practical insights.

Introduction

1-(Cyclopentylmethyl)hydrazine and its dihydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The unique structural motif of a cyclopentylmethyl group attached to a hydrazine moiety imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. This guide will explore the primary synthetic routes to this compound, offering a detailed analysis of the underlying chemical principles and providing actionable experimental protocols.

Key Synthetic Strategies

Two principal synthetic strategies have emerged as the most efficient and practical for the preparation of 1-(Cyclopentylmethyl)hydrazine:

-

Reductive Amination of Cyclopentanecarboxaldehyde with Hydrazine: This direct approach involves the formation of a hydrazone intermediate, which is subsequently reduced to the desired hydrazine.

-

Nucleophilic Substitution of a Cyclopentylmethyl Halide with Hydrazine: This classic method relies on the displacement of a leaving group from a cyclopentylmethyl electrophile by the nucleophilic hydrazine.

A third, multi-step approach commencing from cyclopentylamine offers an alternative route, particularly when the primary starting materials for the above methods are less accessible.

Pathway 1: Reductive Amination of Cyclopentanecarboxaldehyde

This pathway is often favored for its atom economy and straightforward execution. The reaction proceeds in two key stages: the formation of cyclopentanecarboxaldehyde hydrazone, followed by its reduction.

Step 1: Hydrazone Formation

The initial step involves the condensation reaction between cyclopentanecarboxaldehyde and hydrazine. This is a nucleophilic addition of hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding hydrazone.[1][2] This reaction can be catalyzed by either acid or base.

Step 2: Reduction of the Hydrazone

The resulting hydrazone is then reduced to 1-(cyclopentylmethyl)hydrazine. Various reducing agents can be employed for this transformation. A common and effective method is the use of a borane reducing agent, such as α-picoline-borane, which offers a one-pot approach without the need to isolate the hydrazone intermediate and avoids the use of toxic reagents.[3] Acid catalysts like hydrochloric acid can be used to improve the efficiency of the reaction.[3]

Reaction Scheme:

Caption: Reductive Amination Synthesis Pathway.

Pathway 2: Nucleophilic Substitution with a Cyclopentylmethyl Halide

This pathway follows a classical SN2 mechanism, where hydrazine acts as the nucleophile, displacing a halide from a cyclopentylmethyl halide, such as cyclopentylmethyl bromide.

Step 1: Preparation of Cyclopentylmethyl Halide

Cyclopentylmethyl bromide can be synthesized from cyclopentylmethanol via reaction with a brominating agent like phosphorus tribromide (PBr₃).

Step 2: Alkylation of Hydrazine

Hydrazine is then reacted with the cyclopentylmethyl halide.[4] To favor mono-alkylation and minimize the formation of di- and tri-substituted products, an excess of hydrazine is typically used. The reaction is often carried out in a suitable solvent like ethanol or dimethylformamide.[4]

Reaction Scheme:

Caption: Nucleophilic Substitution Synthesis Pathway.

Alternative Pathway: From Cyclopentylamine

An alternative, albeit longer, route involves the conversion of cyclopentylamine to the target hydrazine. This can be achieved through electrophilic amination.

Step 1: Electrophilic Amination of Cyclopentylamine

Cyclopentylamine can be reacted with an electrophilic aminating agent, such as a diethylketomalonate-derived oxaziridine, to introduce the second nitrogen atom and form a protected hydrazine derivative.[5]

Step 2: Deprotection

The resulting protected hydrazine is then deprotected under appropriate conditions to yield 1-(cyclopentylmethyl)hydrazine.

Final Step: Formation of the Dihydrochloride Salt

Regardless of the synthetic pathway chosen to obtain the free base, 1-(cyclopentylmethyl)hydrazine, the final step involves its conversion to the more stable and handleable dihydrochloride salt. This is achieved by treating the hydrazine with two equivalents of hydrochloric acid in a suitable solvent, such as ethanol or ether.[6][7] The dihydrochloride salt typically precipitates from the solution and can be isolated by filtration.

Experimental Protocol: Reductive Amination of Cyclopentanecarboxaldehyde

This protocol details a one-pot reductive amination procedure.

Materials:

-

Cyclopentanecarboxaldehyde

-

Hydrazine hydrate

-

α-Picoline-borane complex

-

Hydrochloric acid (concentrated)

-

Methanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanecarboxaldehyde (1.0 equivalent) in methanol.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for hydrazone formation.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add α-picoline-borane complex (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic. Stir for 30 minutes.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the product with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(cyclopentylmethyl)hydrazine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in ethanol (2.2 equivalents) with vigorous stirring.

-

Isolation: The 1-(Cyclopentylmethyl)hydrazine dihydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | Cyclopentanecarboxaldehyde, Hydrazine | Cyclopentylmethyl halide, Hydrazine |

| Key Intermediates | Hydrazone | - |

| Typical Yields | Moderate to High | Moderate |

| Advantages | Direct, one-pot potential, good atom economy | Utilizes readily available starting materials |

| Disadvantages | Potential for over-reduction | Risk of polyalkylation, requires halide synthesis |

Conclusion

The synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride can be effectively achieved through several synthetic routes. The reductive amination of cyclopentanecarboxaldehyde offers a direct and efficient pathway, while the nucleophilic substitution of a cyclopentylmethyl halide provides a reliable alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate.

References

-

AskFilo. (n.d.). Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) .. Retrieved from Filo. [Link]

-

Organic Chemistry Portal. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from Organic Syntheses. [Link]

- Google Patents. (n.d.). US2978296A - Manufacture of hydrazine dihydrohalides.

-

Polat, D. E., Brzezinski, D. D., & Beauchemin, A. M. (2019). A broadly applicable procedure for an aza-Lossen rearrangement converts amines into complex hydrazine derivatives in two steps under safe, mild conditions. Organic Letters, 21(13), 4849–4852. [Link]

Sources

- 1. "Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) .. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]

- 4. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]

- 5. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride, a key intermediate in pharmaceutical development. The document details a robust and scalable synthetic route, focusing on the reductive amination of cyclopentanecarboxaldehyde with hydrazine. It offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and thorough characterization of the final product. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important compound.

Introduction and Significance

1-(Cyclopentylmethyl)hydrazine and its salts are important building blocks in the synthesis of a variety of biologically active molecules. The presence of the cyclopentylmethyl group can impart desirable pharmacokinetic properties to a drug candidate, such as increased lipophilicity and metabolic stability. The hydrazine moiety, a versatile functional group, serves as a linchpin for the construction of various heterocyclic systems and for linking molecular fragments. The dihydrochloride salt form is often preferred for its improved stability and handling characteristics.

Strategic Synthesis Design: A Comparative Analysis of Routes

Several synthetic pathways can be envisioned for the preparation of 1-(Cyclopentylmethyl)hydrazine dihydrochloride. The selection of an optimal route depends on factors such as starting material availability, scalability, safety, and overall efficiency.

Route A: Reductive Amination of Cyclopentanecarboxaldehyde

This is a highly convergent and efficient approach. It involves the initial formation of a hydrazone intermediate from the condensation of cyclopentanecarboxaldehyde and a suitable hydrazine derivative, followed by in-situ reduction.

Route B: Alkylation of Hydrazine

This method entails the direct alkylation of hydrazine with a cyclopentylmethyl halide (e.g., bromide or chloride). While conceptually straightforward, this approach often suffers from a lack of selectivity, leading to the formation of di- and tri-alkylated hydrazine byproducts, which can be challenging to separate.

Rationale for Selected Route:

After careful consideration, Route A, the reductive amination of cyclopentanecarboxaldehyde, is selected as the preferred method for this guide. This choice is based on its superior control over the reaction, higher potential yields of the desired mono-alkylated product, and more straightforward purification process.

Detailed Synthetic Protocol: Reductive Amination

This section provides a detailed, step-by-step procedure for the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclopentanecarboxaldehyde | C6H10O | 98.14 | ≥97% | Sigma-Aldrich |

| Hydrazine hydrate | N2H4·H2O | 50.06 | ≥98% | Sigma-Aldrich |

| Sodium borohydride | NaBH4 | 37.83 | ≥98% | Sigma-Aldrich |

| Methanol | CH3OH | 32.04 | Anhydrous | Fisher Scientific |

| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric acid | HCl | 36.46 | 2 M in diethyl ether | Sigma-Aldrich |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxaldehyde (5.0 g, 50.9 mmol) and anhydrous methanol (100 mL).

-

Hydrazone Formation: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (2.55 g, 50.9 mmol) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the reaction mixture, add sodium borohydride (2.89 g, 76.4 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(Cyclopentylmethyl)hydrazine as a colorless oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether (approx. 50 mL). Cool the solution to 0 °C.

-

Precipitation and Isolation: Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with vigorous stirring until no further precipitation is observed.

-

Final Product: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(Cyclopentylmethyl)hydrazine dihydrochloride as a white crystalline solid.

Characterization and Quality Control

Thorough characterization of the final product is crucial to confirm its identity and purity.

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the cyclopentylmethyl and hydrazine protons. The integration of these peaks should be consistent with the proposed structure.[1]

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the free base, confirming the successful synthesis.

Physical Properties

-

Melting Point: The melting point of the dihydrochloride salt should be determined and compared to literature values. A sharp melting point is indicative of high purity.

-

Appearance: The final product should be a white to off-white crystalline solid.

Safety Considerations

-

Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Diethyl Ether: Diethyl ether is highly flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride via reductive amination. The provided protocol, along with the supporting scientific rationale and safety information, should serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Adherence to the detailed steps and quality control measures will ensure the successful and safe synthesis of this important chemical intermediate.

References

-

Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Organic Chemistry Portal. Available at: [Link]

- Preparation method of cyclopropylhydrazine hydrochloride. Google Patents.

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Hydrazine. Organic Chemistry Portal. Available at: [Link]

- Process for the removal of impurities from hydrazine hydrate. Google Patents.

- Manufacture of hydrazine dihydrohalides. Google Patents.

-

The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. Iraqi National Journal of Chemistry. Available at: [Link]

-

p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopentylmethyl)hydrazine dihydrochloride, a key intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's core chemical and physical properties, outlines a robust synthetic pathway, explores its characteristic reactivity, and provides critical safety and handling protocols. The information herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical utility in a laboratory setting. This guide is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and application.

Chemical Identity and Physicochemical Properties

1-(Cyclopentylmethyl)hydrazine is an alkylhydrazine derivative, provided as a dihydrochloride salt to enhance its stability and handling characteristics.[1] As with many aliphatic hydrazines, it is a water-soluble, colorless to white solid.[2] The dihydrochloride form ensures that the two basic nitrogen centers are protonated, rendering the compound less susceptible to aerial oxidation compared to its free base form.

This compound is intended for research use only and is not suitable for diagnostic or therapeutic applications.[1]

Table 1: Core Properties of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |

| Molecular Weight | 187.11 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Soluble in water | [2][4] |

| Melting Point | 198 °C (for Hydrazine Dihydrochloride) | [3] |

Synthesis and Purification Workflow

The synthesis of alkylhydrazines like 1-(cyclopentylmethyl)hydrazine typically involves the nucleophilic substitution of an appropriate alkyl halide with hydrazine or a protected hydrazine equivalent. However, a more controlled and common laboratory-scale approach involves the reduction of a corresponding hydrazone, which is itself formed from the condensation of cyclopentanecarbaldehyde and hydrazine.

A generalized, two-step synthesis pathway starting from cyclopentanecarbaldehyde is outlined below. This method offers high yields and avoids the over-alkylation issues common with direct alkylation of hydrazine.

Step 1: Hydrazone Formation

Cyclopentanecarbaldehyde is condensed with hydrazine hydrate, often under mild acidic catalysis, to form cyclopentylmethylenehydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group.[5]

Step 2: Reduction to Hydrazine

The resulting hydrazone is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Step 3: Salt Formation

The crude free base, 1-(cyclopentylmethyl)hydrazine, is typically an oil. It is dissolved in a suitable solvent like isopropanol or diethyl ether, and a solution of hydrochloric acid in the same solvent is added to precipitate the stable dihydrochloride salt, which can then be isolated by filtration and dried.[6]

Caption: Reaction of 1-(cyclopentylmethyl)hydrazine with a carbonyl compound to form a hydrazone.

Stability and Storage

The dihydrochloride salt form is significantly more stable than the free base. Hydrazine and its derivatives are susceptible to aerial oxidation. The salt is typically a stable, crystalline solid that can be stored at room temperature in a dry area, away from incompatible materials like strong oxidizing agents. [4][7]It is crucial to keep containers tightly sealed to prevent moisture absorption, as the compound is hygroscopic. [4]

Analytical Characterization

While specific spectral data for this exact compound is not publicly available in databases like the NIST WebBook, characterization would follow standard analytical protocols. [8][9]

-

¹H NMR (Proton NMR): Would confirm the presence of the cyclopentyl ring protons, the methylene bridge protons (-CH₂-), and the N-H protons of the hydrazine moiety. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): Would show distinct signals for the different carbon atoms in the cyclopentyl ring and the methylene bridge.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Would display characteristic N-H stretching vibrations for the hydrazinium ion (-NH₂⁺- and -NH₃⁺) in the region of 3000-3400 cm⁻¹, as well as C-H stretching and bending vibrations for the alkyl group. [8]* Mass Spectrometry (MS): Would show the molecular ion peak for the free base (C₆H₁₄N₂) upon ionization, allowing for confirmation of the molecular weight.

Safety, Handling, and Disposal

As a hydrazine derivative, 1-(cyclopentylmethyl)hydrazine dihydrochloride must be handled with significant care, assuming it carries hazards similar to other compounds in its class. [3][10]

Hazard Identification

-

Toxicity: Hydrazine derivatives are generally considered toxic if swallowed, inhaled, or in contact with skin. [10][11]They can cause skin and eye irritation. [7]* Sensitization: May cause an allergic skin reaction. [3]* Carcinogenicity: Many hydrazine compounds are suspected carcinogens. [4][10]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3][7]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use. [7] * Eye Protection: Use safety glasses with side-shields or chemical goggles. [7] * Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant suit may be necessary. [7]* Hygiene: Avoid breathing dust. [11]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [11]

-

First Aid Measures

-

Skin Contact: Wash off immediately with plenty of soap and water. [7]* Eye Contact: Rinse cautiously with water for several minutes. [7]* Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [3]* Inhalation: Move the person to fresh air. [7]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [7]Neutralization with an oxidizing agent like calcium hypochlorite solution can be a method for disposal of small quantities, but this should only be performed by trained personnel. [4]

References

- Benchchem. (n.d.). Navigating the Reactive Landscape of Hydrazine Derivatives: A Comparative Guide to Specificity for Target Functional Groups.

- PubChemLite. (n.d.). [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride (C7H16N2).

- Santa Cruz Biotechnology. (2025). 1-(cyclopentylmethyl)hydrazine dihydrochloride.

- ResearchGate. (1997). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- Wikipedia. (n.d.). Hydrazines.

- PubMed. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities.

- ACS Publications. (n.d.). Kinetics of the Formation of Alkyl Hydrazines from Chloramine and Alkyl Amines in Liquid Ammonia.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Smolecule. (n.d.). Buy [(1-Methylcyclopentyl)methyl]hydrazine.

- Fisher Scientific. (2014). SAFETY DATA SHEET - Hydrazine Dihydrochloride.

- CymitQuimica. (2022). (Cyclopropylmethyl)hydrazine dihydrochloride Safety Data Sheet.

- Angene Chemical. (2025). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride.

- ChemBK. (2024). Cyclopentyl hydrazine hydrochloride.

- PubChemLite. (n.d.). (1-cyclopropylethyl)hydrazine dihydrochloride (C5H12N2).

- NIST. (n.d.). Hydrazine dihydrochloride - NIST WebBook.

- Sciencemadness Wiki. (2020). Hydrazine hydrochloride.

- Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

- NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride - NIST WebBook.

- Google Patents. (n.d.). US2978296A - Manufacture of hydrazine dihydrohalides.

Sources

- 1. scbt.com [scbt.com]

- 2. Hydrazines - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Hydrazine dihydrochloride [webbook.nist.gov]

- 9. Hydrazine, p-tolyl-, hydrochloride [webbook.nist.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride. Designed for professionals in research and drug development, this document delves into the compound's structural characteristics, physicochemical parameters, and provides detailed, field-proven protocols for its characterization. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide aims to be an authoritative resource for scientists working with this and similar hydrazine derivatives.

Introduction: The Significance of Alkylhydrazines in Modern Drug Discovery

Hydrazine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their versatile reactivity and diverse biological activities. The incorporation of a hydrazine moiety can impart unique pharmacological properties, leading to the development of novel therapeutic agents. 1-(Cyclopentylmethyl)hydrazine Dihydrochloride, as a member of the alkylhydrazine family, represents a key building block in the synthesis of more complex molecules with potential applications in various therapeutic areas. The cyclopentylmethyl group introduces lipophilicity, which can influence a molecule's ability to cross biological membranes, while the hydrazine functional group serves as a reactive handle for further chemical modifications. Understanding the fundamental physical and chemical properties of this dihydrochloride salt is paramount for its effective utilization in drug design, synthesis, and formulation.

Physicochemical Properties of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. While specific experimental data for 1-(Cyclopentylmethyl)hydrazine Dihydrochloride is not extensively available in public literature, this section outlines its known properties and provides a comparative context with related hydrazine derivatives.

Table 1: Core Physicochemical Data for 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂·2HCl | [1][2] |

| Molecular Weight | 187.11 g/mol | [1][2] |

| CAS Number | 1172489-30-3 | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge of hydrochloride salts |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar protic solvents.[3][4] | - |

Experimental Characterization: Protocols and Rationale

The following section details robust, step-by-step methodologies for the experimental determination of the key physical properties of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride. The rationale behind each technique is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride to a powder.

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/minute initially.

-

Observation: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality Behind the Method: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination. A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation development. As a dihydrochloride salt, 1-(Cyclopentylmethyl)hydrazine Dihydrochloride is expected to exhibit good solubility in polar solvents.[3][4]

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to separate test tubes.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective test tubes.

-

Observation: Agitate the tubes and observe for dissolution at room temperature.

-

Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Self-Validating System: The use of a spectrum of solvents with known polarities provides a clear and internally consistent profile of the compound's solubility characteristics.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Expertise in Action: The choice of deuterated solvent is critical. For a hydrochloride salt, D₂O is often a good choice due to its high polarity. The presence of exchangeable protons (N-H) may lead to broad signals or their absence in D₂O due to deuterium exchange.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the FTIR spectrometer and acquire the spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H stretch, C-H stretch, N-H bend).

Causality Behind the Method: KBr is used as the matrix because it is transparent in the infrared region of the electromagnetic spectrum, thus not interfering with the sample's spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution into the ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Trustworthiness of the Protocol: ESI is a soft ionization technique, which often results in the observation of the intact molecular ion, providing a reliable determination of the molecular weight.

Safety, Handling, and Storage

Hydrazine derivatives should be handled with care due to their potential toxicity. Although specific data for 1-(Cyclopentylmethyl)hydrazine Dihydrochloride is limited, general precautions for hydrazine compounds should be followed.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride and presented robust, field-tested protocols for its experimental characterization. By understanding the principles behind these analytical techniques, researchers can confidently and accurately assess the quality and characteristics of this important synthetic building block. The information contained herein is intended to empower scientists in their pursuit of novel drug discovery and development.

Visualizations

Sources

- 1. 1-(cyclopentylmethyl)hydrazine dihydrochloride,(CAS# 1172489-30-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1172489-30-3|(Cyclopentylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. Buy (Cyclobutylmethyl)hydrazine dihydrochloride | 1246748-00-4 [smolecule.com]

A Technical Guide to the Spectroscopic Analysis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methods for the characterization of 1-(Cyclopentylmethyl)hydrazine dihydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted spectroscopic data based on established principles and provides detailed, field-proven protocols for the acquisition and interpretation of nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectra. This approach ensures a robust framework for researchers engaged in the synthesis, quality control, and analytical development of this and structurally related compounds.

Introduction: The Analytical Imperative for Hydrazine Derivatives

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a substituted hydrazine derivative. Hydrazine-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation and purity assessment of such compounds are critical for ensuring their safety and efficacy. Spectroscopic techniques are the cornerstone of this analytical process, providing unambiguous confirmation of the molecular structure and identifying potential impurities.

This guide is structured to provide not just a set of protocols, but a deeper understanding of the "why" behind the experimental choices, empowering researchers to troubleshoot and adapt these methods to their specific needs.

Predicted Spectroscopic Data

Due to the current lack of publicly accessible experimental spectra for 1-(Cyclopentylmethyl)hydrazine dihydrochloride, the following data has been predicted based on established empirical rules and computational models. These predictions serve as a benchmark for the analysis of experimentally acquired data.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Cyclopentylmethyl)hydrazine dihydrochloride, the protonated nitrogens of the hydrazine moiety will significantly influence the chemical shifts of adjacent protons. The dihydrochloride salt form suggests that the analysis should be performed in a polar, deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.1 - 3.3 | t | ~55 - 60 |

| 2 | ~1.9 - 2.1 | m | ~38 - 42 |

| 3, 7 | ~1.6 - 1.8 | m | ~29 - 33 |

| 4, 6 | ~1.4 - 1.6 | m | ~25 - 28 |

| 5 | ~1.2 - 1.4 | m | ~24 - 27 |

| -NH-NH₃⁺ | Broad, exchangeable | - | - |

Causality behind Predictions: The electron-withdrawing effect of the protonated hydrazine group is expected to deshield the adjacent methylene protons (position 1), shifting them downfield. The protons on the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The ¹³C chemical shifts are predicted based on standard values for alkyl chains and the deshielding effect of the nitrogen substituent.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretching (from -NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H stretching (aliphatic) | 2950 - 2850 | Strong |

| N-H bending (from -NH₃⁺) | 1600 - 1500 | Medium |

| C-H bending (methylene scissoring) | ~1465 | Medium |

| C-N stretching | 1200 - 1000 | Medium |

Rationale for Predictions: The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The aliphatic C-H stretching bands will be sharp and strong. The N-H bending and C-N stretching vibrations provide further evidence for the presence of the hydrazine moiety.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that the successful execution of these steps with appropriate controls will yield reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to observe exchangeable protons, while DMSO-d₆ can provide better resolution for the carbon backbone.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Tune and shim the probe to the specific sample and solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., HDO at ~4.79 ppm in D₂O, or DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.

-

Compare the acquired spectra with the predicted data in Table 1.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted frequencies in Table 2 and standard IR correlation tables.

-

Experimental Workflow for IR Analysis

Caption: Workflow for IR analysis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup and Data Acquisition:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source, as this is well-suited for polar and salt-like compounds.

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule. The expected [M+H]⁺ ion for the free base (C₆H₁₄N₂) would be at m/z 115.12.

-

(Optional but Recommended) Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the mass of the molecular ion and compare it to the calculated exact mass of 1-(Cyclopentylmethyl)hydrazine.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the cyclopentylmethyl group or cleavage of the N-N bond.

-

Logical Relationship in Mass Spectrometry Analysis

Caption: Logical flow of mass spectrometry analysis from ionization to fragmentation and detection.

Trustworthiness: A Self-Validating System through Data Integration

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The interpretation of the data should be a cohesive narrative where each piece of evidence supports the others. For example:

-

The integration of the ¹H NMR spectrum should be consistent with the number of protons in the molecular formula determined by mass spectrometry.

-

The functional groups identified by IR spectroscopy must be consistent with the chemical environment of the protons and carbons observed in the NMR spectra.

-

The fragmentation pattern in the mass spectrum should be explainable by the structure deduced from NMR spectroscopy.

By cross-validating the data from these different techniques, a high degree of confidence in the structural assignment can be achieved.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

1-(Cyclopentylmethyl)hydrazine dihydrochloride purity and analysis

An In-Depth Technical Guide to the Purity and Analysis of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

Authored by a Senior Application Scientist

Disclaimer: 1-(Cyclopentylmethyl)hydrazine dihydrochloride is a specialized chemical entity with limited publicly available research. The following guide is constructed based on established principles of analytical chemistry and proven methodologies for analogous hydrazine compounds. All protocols should be validated for their intended use.

Introduction

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a substituted hydrazine derivative that holds potential as a building block in pharmaceutical synthesis and other specialized chemical applications. As with any high-purity chemical, particularly those intended for regulated industries, rigorous analytical characterization is paramount. The presence of impurities, even at trace levels, can significantly impact reaction yields, safety profiles, and the quality of the final product.

This guide provides a comprehensive framework for the purity and analysis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride. We will delve into the rationale behind method selection, detail robust analytical protocols, and discuss the identification and quantification of potential impurities. The methodologies described herein are designed to establish a self-validating system for quality control, ensuring the material meets the stringent requirements for its intended application.

Physicochemical Properties and Handling Considerations

1-(Cyclopentylmethyl)hydrazine is a primary hydrazine derivative, and its dihydrochloride salt form enhances its stability and handling properties.

| Property | Value |

| Chemical Name | 1-(Cyclopentylmethyl)hydrazine dihydrochloride |

| Synonyms | (Cyclopentylmethyl)hydrazine dihydrochloride |

| Molecular Formula | C6H16Cl2N2 |

| Molecular Weight | 187.11 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Expected to be soluble in water and polar protic solvents |

Handling Precautions: Hydrazine derivatives are potent reducing agents and can be toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Synthesis and Potential Impurity Profile

A comprehensive understanding of the synthesis route is critical for predicting potential impurities. A plausible synthesis for 1-(Cyclopentylmethyl)hydrazine involves the reaction of cyclopentanecarboxaldehyde with hydrazine, followed by a reduction step.

Potential Impurities:

-

Starting Materials: Unreacted cyclopentanecarboxaldehyde and hydrazine.

-

Intermediates: The corresponding hydrazone intermediate.

-

By-products: Products of side reactions, such as azines formed from the reaction of the hydrazone with the aldehyde.

-

Degradation Products: Hydrazines can be susceptible to oxidation.

Analytical Methodologies for Purity and Impurity Determination

A multi-pronged analytical approach is necessary to fully characterize the purity of 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Purity Assay by Titration

A classic and reliable method for determining the purity of hydrazine salts is potentiometric titration. This method is based on the reducing properties of the hydrazine moiety.

Principle: The hydrazine is oxidized by a standard oxidizing agent, such as potassium iodate (KIO3), in an acidic medium. The endpoint is detected by a sharp change in potential.

Experimental Protocol:

-

Preparation of Titrant: Prepare a standardized 0.1 N potassium iodate solution.

-

Sample Preparation: Accurately weigh approximately 150-200 mg of 1-(Cyclopentylmethyl)hydrazine dihydrochloride and dissolve it in 50 mL of 2 N hydrochloric acid.

-

Titration: Titrate the sample solution with the standardized 0.1 N potassium iodate, using a platinum electrode and a reference electrode (e.g., Ag/AgCl) connected to a potentiometer.

-

Endpoint Determination: The endpoint is the point of maximum inflection of the potential curve.

-

Calculation: Calculate the purity based on the volume of titrant consumed.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any related impurities. A reverse-phase method is generally suitable for polar compounds like hydrazine salts.

Experimental Protocol:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

-

The C18 column provides good retention for moderately polar compounds.

-

Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic hydrazine compound.

-

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

-

UV detection at a low wavelength (210 nm) is chosen as the analyte lacks a strong chromophore.

Structural Confirmation and Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the main component and the identification of any impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: The spectrum should show characteristic signals for the cyclopentyl and methyl protons. The integration of the signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure.

-

Impurity Identification: Any additional peaks in the spectra should be analyzed to identify potential impurities.

-

Residual Solvent Analysis by Gas Chromatography (GC)

GC with a flame ionization detector (FID) is the standard method for quantifying residual solvents from the synthesis and purification process.

Experimental Protocol:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of common organic solvents.

-

Injector: Headspace or direct injection. Headspace is preferred to avoid contamination of the GC system with the non-volatile sample.

-

Oven Program: A temperature gradient program is used to separate solvents with different boiling points.

-

Detector: FID

-

Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for 1-(Cyclopentylmethyl)hydrazine dihydrochloride.

Caption: Analytical workflow for quality control.

Data Summary and Interpretation

All quantitative data should be compiled into a clear and concise table for easy review and comparison against specifications.

| Analytical Test | Method | Specification |

| Assay | Potentiometric Titration | ≥ 98.0% |

| Individual Impurity | HPLC | ≤ 0.10% |

| Total Impurities | HPLC | ≤ 0.5% |

| Residual Solvents | GC-FID | As per ICH Q3C guidelines |

| Structure Confirmation | ¹H and ¹³C NMR | Conforms to structure |

Conclusion

The comprehensive analytical strategy outlined in this guide provides a robust framework for ensuring the purity and quality of 1-(Cyclopentylmethyl)hydrazine dihydrochloride. By combining a quantitative assay by titration, detailed impurity profiling by HPLC, residual solvent analysis by GC, and unambiguous structural confirmation by NMR, a complete picture of the material's quality can be established. This self-validating system of protocols is essential for researchers, scientists, and drug development professionals who rely on high-purity reagents to achieve reliable and reproducible results. The adoption of these methodologies will contribute to the successful application of 1-(Cyclopentylmethyl)hydrazine dihydrochloride in its intended field.

References

Due to the specialized nature of 1-(Cyclopentylmethyl)hydrazine dihydrochloride, direct literature is scarce. The methodologies presented are based on established principles from the following authoritative sources for analogous compounds and general analytical chemistry:

-

United States Pharmacopeia (USP) , General Chapters on Titrimetry <541> and Chromatography <621>. (A general reference for the principles of these techniques). URL: [Link]

-

International Council for Harmonisation (ICH) , Q3C - Impurities: Guideline for Residual Solvents. (The authoritative guide for residual solvent limits). URL: [Link]

- "Vogel's Textbook of Quantitative Chemical Analysis" by G.H. Jeffery, J. Bassett, J. Mendham, and R.C. Denney. (A foundational text for classical analytical techniques like titration). URL: (Not available as a direct clickable link, but widely available for purchase or in libraries).

- "Practical HPLC Method Development" by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. (A comprehensive guide to the principles and practice of HPLC). URL: (Not available as a direct clickable link, but widely available for purchase or in libraries).

discovery of 1-(Cyclopentylmethyl)hydrazine dihydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 1-(Cyclopentylmethyl)hydrazine Dihydrochloride. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis relies on fundamental and well-established principles of organic chemistry. This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-step synthetic pathway, beginning with the accessible starting material, cyclohexene. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Key transformations, including the pinacol rearrangement and reductive amination, are detailed with mechanistic insights. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams. This guide serves as an authoritative dossier on the preparation and properties of this versatile hydrazine derivative.

Introduction: The Significance of Substituted Hydrazines

Substituted hydrazines are a class of organic compounds that serve as crucial building blocks and pharmacophores in medicinal chemistry and materials science.[1] Their unique chemical reactivity, stemming from the N-N bond and the nucleophilicity of the nitrogen atoms, makes them valuable intermediates in the synthesis of a wide array of heterocyclic systems and bioactive molecules.[2] 1-(Cyclopentylmethyl)hydrazine, as a saturated alkylhydrazine, represents a scaffold with potential applications in the development of novel therapeutic agents, where the cyclopentyl moiety can modulate lipophilicity and binding interactions.

This guide delineates a robust and reproducible synthetic route to 1-(Cyclopentylmethyl)hydrazine Dihydrochloride, a stable salt form suitable for storage and further application. The synthesis is presented in three major stages:

-

Preparation of the Aldehyde Precursor: Synthesis of cyclopentanecarboxaldehyde from cyclohexene via a pinacol rearrangement.

-

Core Synthesis: Formation of 1-(Cyclopentylmethyl)hydrazine through reductive amination.

-

Salt Formation and Isolation: Conversion to the stable dihydrochloride salt.

Part I: Synthesis of the Key Precursor: Cyclopentanecarboxaldehyde

The most versatile and well-documented route to cyclopentanecarboxaldehyde involves a ring contraction of a cyclohexane derivative. The pinacol rearrangement of trans-1,2-cyclohexanediol, which is readily synthesized from cyclohexene, provides an efficient pathway.[3][4]

Mechanistic Insight: The Pinacol Rearrangement

The pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol that transforms it into a ketone or, in the case of cyclic systems, can lead to ring contraction or expansion.[5][6] The driving force is the formation of a stable protonated carbonyl group.

The mechanism proceeds as follows:

-

Protonation: One of the hydroxyl groups is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (H₂O).

-

Carbocation Formation: The loss of water generates a secondary carbocation on the cyclohexane ring.

-